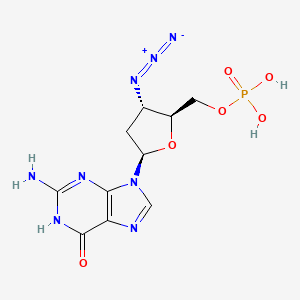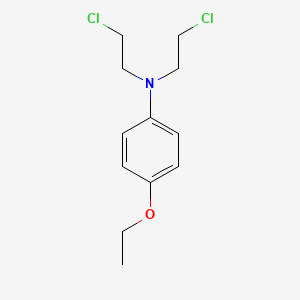
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an aminophenol structure, which is further linked to an ethyl ether moiety.
Preparation Methods
The synthesis of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether typically involves the reaction of p-aminophenol with 2-chloroethyl chloride in the presence of a base, followed by the introduction of an ethyl ether group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phenol and amine groups.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of phenolic and amine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential use as an antineoplastic agent, similar to other nitrogen mustards used in chemotherapy.
Biological Research: It can be used to study the effects of alkylating agents on cellular processes and DNA interactions.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with DNA, proteins, and other cellular components, leading to cross-linking and disruption of normal cellular functions. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the primary targets are rapidly dividing cells.
Comparison with Similar Compounds
p-N,N-Bis(2-chloroethyl)aminophenol ethyl ether can be compared to other nitrogen mustard compounds, such as:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of this compound lies in its specific structure, which may confer different reactivity and biological activity compared to other nitrogen mustards.
Properties
CAS No. |
64977-10-2 |
|---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-16-12-5-3-11(4-6-12)15(9-7-13)10-8-14/h3-6H,2,7-10H2,1H3 |
InChI Key |
UDXWHNWEBOXZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


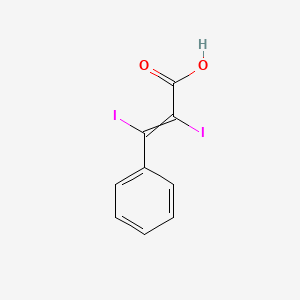
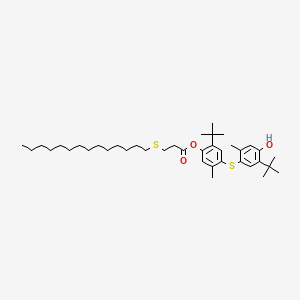
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
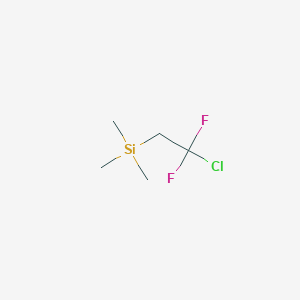
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

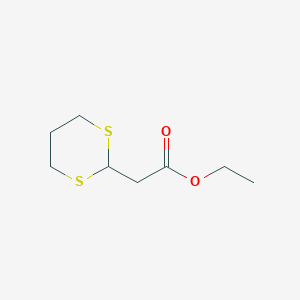
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
